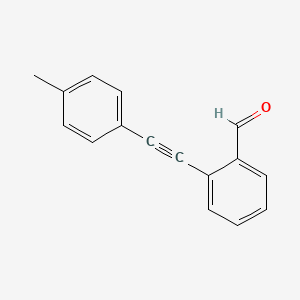

2-(p-Tolylethynyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-methylphenyl)ethynyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-13-6-8-14(9-7-13)10-11-15-4-2-3-5-16(15)12-17/h2-9,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXZJUGIVVHLBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#CC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and properties of 2-(p-Tolylethynyl)benzaldehyde

Technical Guide: Molecular Structure and Properties of 2-(p-Tolylethynyl)benzaldehyde

Executive Summary

2-(p-Tolylethynyl)benzaldehyde (CAS: 189008-33-1) is a high-value ortho-substituted benzaldehyde derivative serving as a critical "linchpin" synthon in organic synthesis. Its structural uniqueness lies in the juxtaposition of an electrophilic aldehyde and a nucleophilic/conjugated alkyne moiety. This "push-pull" proximity facilitates rapid heterocyclization, making it a primary scaffold for synthesizing isoquinolines , isochromenes , and polycyclic aromatic hydrocarbons (PAHs) used in drug discovery and optoelectronics.

This guide provides a validated technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, grounded in experimental data.

Molecular Architecture & Physicochemical Specifications

The molecule features a benzaldehyde core substituted at the ortho position with a p-tolylethynyl group. The acetylene spacer provides a rigid, conjugated bridge between the electron-withdrawing formyl group and the electron-donating p-tolyl ring.

| Property | Specification |

| IUPAC Name | 2-[2-(4-methylphenyl)ethynyl]benzaldehyde |

| CAS Number | 189008-33-1 |

| Molecular Formula | C₁₆H₁₂O |

| Molecular Weight | 220.27 g/mol |

| Physical State | Yellow solid |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, EtOAc; Insoluble in water |

| Storage Stability | Air and heat sensitive; Store under inert gas (N₂/Ar) at 2–8°C |

Electronic Characterization

-

Inductive Effects: The p-methyl group exerts a weak inductive donor effect (+I), increasing electron density at the alkyne terminus relative to the unsubstituted phenyl analog.

-

Reactivity Hotspots:

-

Carbonyl Carbon (C=O): Highly electrophilic; susceptible to nucleophilic attack by amines/hydrazines.

-

Alkyne Bond (C≡C): Acts as a latent electrophile upon activation by Lewis acids (Ag, Cu, Au) or Brønsted acids, facilitating 6-endo-dig or 5-exo-dig cyclizations.

-

Spectroscopic Characterization (Experimental Data)

The following NMR data is critical for structural validation during synthesis. The aldehyde proton is a distinct diagnostic peak.[1]

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 10.65 | Doublet (J=0.8 Hz) | 1H | -CHO | Diagnostic aldehyde peak; deshielded by anisotropy. |

| 7.94 | Doublet of doublets | 1H | Ar-H (Ortho to CHO) | Most deshielded aromatic proton. |

| 7.63 | Doublet of doublets | 1H | Ar-H | Aromatic core. |

| 7.46 | Doublet (J=8.0 Hz) | 2H | Tolyl Ar-H | Ortho to alkyne on tolyl ring. |

| 7.19 | Doublet (J=8.0 Hz) | 2H | Tolyl Ar-H | Meta to alkyne (shielded by methyl). |

| 2.39 | Singlet | 3H | -CH₃ | Methyl group on tolyl ring. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Shift (δ ppm) | Assignment | Notes |

| 191.8 | C=O | Carbonyl carbon. |

| 139.4 | Ar-C (Tolyl) | Ipso carbon attached to Methyl. |

| 96.6 | -C≡C- | Internal alkyne carbon (shielded). |

| 84.3 | -C≡C- | Internal alkyne carbon. |

| 21.6 | -CH₃ | Methyl carbon. |

Synthetic Pathway: Sonogashira Coupling

The most robust synthesis involves a Pd/Cu-catalyzed cross-coupling between 2-bromobenzaldehyde and p-tolylacetylene. This protocol minimizes homocoupling byproducts.

Protocol Workflow

-

Reagents: 2-Bromobenzaldehyde (1.0 equiv), p-Tolylacetylene (1.05 equiv).

-

Catalyst System: PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%).[2]

-

Base/Solvent: Triethylamine (Et₃N) serves as both base and solvent (or co-solvent with THF).

-

Conditions: Heat at 50°C under N₂ atmosphere for 3–6 hours.

Figure 1: Optimized Sonogashira coupling workflow for high-purity synthesis.

Reactivity Profile: The Isoquinoline Cyclization

The primary utility of this molecule in drug development is its ability to undergo cascade annulation to form isoquinoline derivatives. This reaction typically proceeds via imine formation followed by a metal-catalyzed cyclization.

Mechanism: Silver-Catalyzed 6-endo-dig Cyclization

When reacted with an amine (R-NH₂) and a silver catalyst (AgOTf), the molecule undergoes a specific transformation:

-

Condensation: The amine attacks the aldehyde to form an Imine Intermediate .[3]

-

Activation: Ag⁺ coordinates to the alkyne triple bond, increasing its electrophilicity.

-

Cyclization: The nitrogen lone pair attacks the activated alkyne in a 6-endo-dig fashion.

-

Aromatization: Proton transfer yields the substituted isoquinoline.

Figure 2: Mechanistic pathway for the conversion of the aldehyde to isoquinoline scaffolds.

Alternative Pathways

-

Isochromenes: Reaction with nucleophiles like iodine (I₂) or alcohols under acidic conditions leads to oxygen-containing heterocycles (isochromenes) via 5-exo-dig or 6-endo-dig pathways depending on the electrophile.

-

Phosphonates: Multicomponent reactions with amines and dialkyl phosphites (Kabachnik–Fields) yield 1,2-dihydroisoquinolin-1-ylphosphonates, which are potent bioactive candidates.

References

-

Synthesis & NMR Data: Electronic Supplementary Information for "Synthesis of 2-alkynylbenzaldehyde derivatives". Royal Society of Chemistry.

-

Isoquinoline Reactivity: Synthesis of Triazolo Isoquinolines and Isochromenes from 2-Alkynylbenzaldehyde via Domino Reactions. Journal of Organic Chemistry.

-

Phosphonate Derivatization: Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites. MDPI Molecules.

-

General Properties: 2-(Phenylethynyl)benzaldehyde Compound Summary. PubChem.[4][5][6]

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. rsc.org [rsc.org]

- 3. Reaction between Benzaldehyde, Acetophenol, and a Primary Amine Describe.. [askfilo.com]

- 4. 2-(Phenylethynyl)benzaldehyde | C15H10O | CID 10013210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Phenylethynyl)benzaldehyde | C15H10O | CID 10013210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(4-Methylphenoxy)benzaldehyde | C14H12O2 | CID 1474871 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(p-Tolylethynyl)benzaldehyde Chemical Abstracts Service (CAS) registry number

This technical monograph details the chemical identity, synthesis, and reactivity of 2-(p-Tolylethynyl)benzaldehyde , a critical ortho-substituted alkynylbenzaldehyde synthon used in the construction of nitrogen-containing heterocycles and polycyclic aromatic hydrocarbons.

Executive Summary

2-(p-Tolylethynyl)benzaldehyde (CAS: 189008-33-1 ) is a bifunctional building block characterized by an electrophilic aldehyde group ortho to a nucleophilic (or Lewis-acid activatable) alkyne moiety. This specific geometric arrangement—often termed the "alkynylbenzaldehyde motif"—makes it a privileged substrate for cycloisomerization reactions .

It serves as a primary precursor for isoquinolines , naphthalenes , and isochromenes via metal-catalyzed (Ag, Au, Cu) or electrophilic cyclization pathways. Its utility extends to multicomponent reactions (MCRs), specifically in the synthesis of

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| CAS Registry Number | 189008-33-1 |

| IUPAC Name | 2-[2-(4-Methylphenyl)ethynyl]benzaldehyde |

| Molecular Formula | C |

| Molecular Weight | 220.27 g/mol |

| Physical State | Yellow Solid |

| Solubility | Soluble in CHCl |

| Key Spectroscopic Data |

Synthesis & Production Strategy

The most robust synthetic route utilizes a Sonogashira Cross-Coupling protocol. This method is preferred over Stephens-Castro coupling due to milder reaction conditions and higher tolerance for the aldehyde functionality.

Retrosynthetic Analysis

The molecule is disconnected at the

-

Electrophile: 2-Bromobenzaldehyde (commercially available, stable).

-

Nucleophile: 4-Ethynyltoluene (p-Tolylacetylene).

-

Catalytic System: Pd(II)/Cu(I) synergy.

Optimized Experimental Protocol

Reagents: 2-Bromobenzaldehyde (1.0 equiv), 4-Ethynyltoluene (1.2 equiv), PdCl

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon or Nitrogen. Oxygen exclusion is critical to prevent homocoupling of the alkyne (Glaser coupling).

-

Dissolution: Dissolve 2-bromobenzaldehyde (e.g., 3.70 g, 20 mmol) in anhydrous Triethylamine (Et

N). -

Catalyst Addition: Add PdCl

(PPh -

Alkyne Addition: Add 4-ethynyltoluene dropwise.

-

Reaction: Heat to 50 °C for 3–6 hours. Monitor by TLC (Hexane/EtOAc 95:5).[1]

-

Work-up: Quench with water, extract with EtOAc, wash with brine, and dry over MgSO

. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 95:5) yields the product as a yellow solid .

Synthesis Workflow Diagram

Caption: Optimized Sonogashira coupling workflow for CAS 189008-33-1 synthesis.

Reactivity Profile & Applications

Isoquinoline Synthesis (Silver-Catalyzed)

The primary utility of 2-(p-Tolylethynyl)benzaldehyde is in the synthesis of substituted isoquinolines.

-

Mechanism: The reaction proceeds via condensation with an amine to form an imine (Schiff base). The nitrogen lone pair then attacks the silver-activated alkyne (5-endo-dig cyclization), followed by aromatization.

-

Significance: This provides a modular route to isoquinolines without using harsh acidic conditions (e.g., Pomeranz-Fritsch).

Multicomponent Reactions (Kabachnik-Fields)

In the presence of aniline and dialkyl phosphites, this compound undergoes a three-component coupling to form

-

Observation: Under catalyst-free conditions, the open-chain aminophosphonate is favored.

-

Catalyst Effect: Lewis acids (e.g., AgOTf, Cu(OTf)

) shift the pathway toward 1,2-dihydroisoquinolin-1-ylphosphonates via ring closure.

Mechanistic Pathway Diagram

Caption: Ag-catalyzed cycloisomerization pathway to isoquinoline derivatives.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert gas (Argon) at 2–8 °C. Aldehydes are prone to oxidation to benzoic acids upon prolonged exposure to air.

-

Handling: Use standard PPE. Avoid inhalation of dust.[2]

References

-

1PlusChem. (n.d.). 2-(p-Tolylethynyl)benzaldehyde Product Page. Retrieved from

-

Kim, S. H., et al. (2016).[3] Electronic Supplementary Information: Synthesis of 2-alkynylbenzaldehyde derivatives. Royal Society of Chemistry. Retrieved from

-

Keglevich, G., et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites. MDPI Molecules. Retrieved from

-

Fluorochem. (n.d.). 2-((4-Methoxyphenyl)ethynyl)benzaldehyde Data (Analog Reference). Retrieved from

Sources

Physical and chemical characteristics of ortho-alkynylbenzaldehyde derivatives

An In-depth Technical Guide to the Physical and Chemical Characteristics of Ortho-Alkynylbenzaldehyde Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Ortho-alkynylbenzaldehyde derivatives represent a class of uniquely versatile building blocks in modern organic synthesis. Characterized by the juxtaposition of an aldehyde and an alkyne functional group on an aromatic scaffold, these molecules are primed for a diverse array of chemical transformations. Their true synthetic power lies in the cooperative reactivity of these two functionalities, enabling the construction of complex polycyclic and heterocyclic systems that are of significant interest in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthesis, physical properties, spectroscopic signatures, and profound chemical reactivity of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Bifunctionality

Ortho-alkynylbenzaldehyde derivatives are aromatic compounds featuring an ethynyl group (-C≡CR) at the C2 position relative to a formyl group (-CHO). This specific arrangement is not a mere chemical curiosity; it is a strategically designed scaffold that unlocks powerful synthetic pathways. The electron-withdrawing nature of the aldehyde and the electron-rich π-system of the alkyne create a unique electronic environment that facilitates a host of intramolecular reactions, particularly metal-catalyzed cyclizations.[1][2] These transformations often proceed through domino or tandem sequences, allowing for the rapid assembly of intricate molecular architectures from simple precursors, a key objective in efficient chemical synthesis.[3][4] Their utility as precursors to medicinally relevant scaffolds, such as isochromenes, and polycyclic aromatic hydrocarbons makes them indispensable tools for drug discovery and the development of novel organic materials.[1][5][6]

Synthesis: The Sonogashira Coupling as a Cornerstone

The most prevalent and reliable method for synthesizing ortho-alkynylbenzaldehyde derivatives is the Sonogashira cross-coupling reaction.[5] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide (typically an ortho-halobenzaldehyde).[7] Its widespread adoption is due to its remarkably mild reaction conditions and high tolerance for a wide variety of functional groups, making it a robust choice for complex molecule synthesis.[8]

Causality in Experimental Design:

The Sonogashira reaction relies on a synergistic catalytic cycle. The palladium catalyst facilitates the oxidative addition to the aryl halide and the final reductive elimination step, while the copper(I) cocatalyst is crucial for activating the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[9] The use of an amine base is essential for both deprotonating the terminal alkyne and regenerating the active Pd(0) catalyst.

Experimental Protocol: General Synthesis via Sonogashira Coupling

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the ortho-halobenzaldehyde (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and Copper(I) iodide (CuI, 0.04 equiv.).

-

Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirring reaction mixture at room temperature.

-

Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure ortho-alkynylbenzaldehyde derivative.

Visualization: The Sonogashira Catalytic Cycle

Sources

- 1. Utilization of ortho-alkynylarylcarbonyl derivatives for creating structurally diverse chemical compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Coinage Metal-Catalyzed Asymmetric Reactions of ortho-Alkynylaryl and Heteroaryl Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Electronic Control of Product Distribution in the [5+5]-Coupling of ortho-Alkynylbenzaldehyde Derivatives and γ,δ-Unsaturated Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. arodes.hes-so.ch [arodes.hes-so.ch]

Solubility profile of 2-(p-Tolylethynyl)benzaldehyde in organic solvents

The Solubility Profile of 2-(p-Tolylethynyl)benzaldehyde in Organic Solvents: A Comprehensive Technical Guide

Executive Summary

For researchers and drug development professionals engaged in the synthesis of complex heterocycles—such as biologically active isoquinolines and naphthalenes—the diarylalkyne 2-(p-Tolylethynyl)benzaldehyde (2-pTEB) serves as a critical synthetic building block[1][2]. However, the successful execution of downstream cyclization reactions, crystallographic purification, and chromatographic isolation depends entirely on mastering the compound's solvation thermodynamics. This whitepaper provides an in-depth, mechanistically grounded analysis of the solubility profile of 2-pTEB across various organic solvents, offering self-validating experimental protocols to ensure reproducible solvent optimization in your workflows.

Physicochemical Properties & Solvation Thermodynamics

To predict and manipulate the solubility of 2-pTEB, one must first deconstruct its molecular architecture. The molecule consists of three distinct domains that dictate its intermolecular interactions:

-

The Diarylalkyne Core: The rigid, linear alkyne linker connecting the benzaldehyde and tolyl rings creates a highly planar,

-electron-rich system. In the solid state, this promotes strong, face-to-face -

The Aldehyde Moiety: This functional group introduces a strong localized dipole moment. As a hydrogen-bond acceptor, the carbonyl oxygen allows for favorable dipole-dipole interactions with polar aprotic solvents and moderate hydrogen bonding with protic solvents.

-

The p-Tolyl Group: The terminal methyl group adds a vector of lipophilicity, increasing the molecule's overall hydrophobic bulk and rendering it highly soluble in non-polar, polarizable media while drastically reducing aqueous solubility.

The Causality of Dissolution:

Solubility is governed by the Gibbs free energy equation (

Thermodynamic pathways governing the solvation of 2-pTEB in varying solvent environments.

Quantitative Solubility Profile Matrix

Based on the structural descriptors and empirical behavior of analogous ethynylbenzaldehydes[1][3], the following matrix categorizes the expected solubility limits of 2-pTEB at standard ambient temperature (25°C).

Table 1: Comparative Solubility Profile of 2-pTEB at 25°C

| Solvent Class | Specific Solvent | Dielectric Constant ( | Estimated Solubility | Mechanistic Rationale |

| Non-Polar | n-Hexane | 1.89 | Low (< 5 mg/mL) | Weak London dispersion forces cannot overcome the high lattice energy of the planar diarylalkyne. |

| Aromatic | Toluene | 2.38 | High (> 50 mg/mL) | Highly favorable |

| Polar Aprotic | Dichloromethane | 8.93 | Very High (> 100 mg/mL) | Strong dipole-dipole interactions; excellent solvation of polarizable |

| Polar Aprotic | Tetrahydrofuran | 7.52 | High (> 80 mg/mL) | The aldehyde acts as an H-bond acceptor; THF provides strong dipole stabilization and coordinates well. |

| Polar Protic | Methanol | 32.7 | Moderate (10 - 30 mg/mL) | H-bonding to the aldehyde is favorable, but overall solubility is restricted by the large hydrophobic bulk. |

| Aqueous | Water | 80.1 | Insoluble (< 0.1 mg/mL) | Extreme lipophilicity and a complete lack of hydrogen-bond donors prevent aqueous solvation. |

Experimental Workflows: Self-Validating Systems

To generate precise, project-specific solubility data for 2-pTEB (e.g., when optimizing a continuous flow reactor or designing a crystallization cooling curve), empirical determination is mandatory. The Gravimetric Method is the gold standard for this, as it acts as a self-validating closed system[4][5].

Protocol: Gravimetric Determination of Equilibrium Solubility

Causality Note: This protocol relies on thermodynamic equilibrium rather than kinetic dissolution. We utilize a pre-heated syringe filter to guarantee that localized cooling does not cause premature precipitation inside the filter membrane, which would artificially lower the calculated solubility.

Step-by-Step Methodology:

-

Supersaturation Preparation: To a 20 mL screw-cap scintillation vial, add 5.0 mL of the target organic solvent (e.g., THF). Gradually add solid 2-pTEB until a visible suspension persists, indicating that the solvent capacity has been exceeded and supersaturation is achieved.

-

Thermal Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a thermostatic shaker bath set precisely to 25.0°C (±0.1°C). Agitate at 300 RPM for 48 hours. Why 48 hours? The rigid crystal lattice of diarylalkynes dissolves slowly; premature sampling measures kinetic suspension, not thermodynamic equilibrium.

-

Phase Separation: Cease agitation and allow the vial to rest in the bath for 2 hours to let macroscopic particulates settle. Using a glass syringe pre-warmed to 25°C, extract 2.0 mL of the supernatant. Attach a 0.45 µm PTFE syringe filter (chemically compatible with most organics) and dispense exactly 1.00 mL of the clear filtrate into a pre-weighed, dry analytical vial (

). -

Evaporation & Desiccation: Place the analytical vial in a vacuum desiccator or vacuum oven at 40°C. Apply reduced pressure until all solvent is removed. Self-Validation Check: Weigh the vial periodically until two consecutive weighings (separated by 1 hour) differ by less than 0.1 mg, ensuring complete solvent removal without sublimation of the solute. Record the final mass (

). -

Mass Balance Calculation:

-

Mass of dissolved 2-pTEB =

-

Solubility (mg/mL) = Mass of dissolved 2-pTEB (mg) / 1.00 mL.

-

Step-by-step self-validating workflow for the gravimetric determination of equilibrium solubility.

Implications for Drug Development and Synthesis

Understanding this solubility profile is non-negotiable for downstream applications. For instance, when synthesizing isoquinoline quinones (potential anticancer agents)[2], 2-pTEB is often subjected to tandem cyclization. If a polar aprotic solvent like DMF or THF is used, the high solubility ensures a homogeneous reaction mixture, promoting rapid kinetic conversion. Conversely, if purification is required, taking advantage of the steep solubility curve between DCM (highly soluble) and Hexane (poorly soluble) allows for highly efficient anti-solvent crystallization: dissolving the crude 2-pTEB in a minimal volume of DCM and slowly layering with Hexane to force the growth of high-purity crystals.

References

- ChemicalBook. "2-ETHYNYLBENZALDEHYDE | 38846-64-9 Properties & Synthesis." ChemicalBook.

- ChemicalBook. "2-PHENYLETHYNYL-BENZALDEHYDE | 59046-72-9 Properties." ChemicalBook.

- Academia.edu. "Synthesis, Cytotoxicity, and Pro-Apoptosis Activity of Etodolac Hydrazide Derivatives as Anticancer Agents." (Application of isoquinoline quinones). Academia.edu.

- BenchChem. "Solubility of Tetrabutylammonium hydrofluoride in organic solvents: Gravimetric Method for Solubility Determination." BenchChem.

- BenchChem. "Solubility of 2-Propoxynaphthalene in Organic Solvents: Experimental Protocols." BenchChem.

Sources

- 1. 2-ETHYNYLBENZALDEHYDE | 38846-64-9 [chemicalbook.com]

- 2. (PDF) Synthesis, Cytotoxicity, and Pro-Apoptosis Activity of Etodolac Hydrazide Derivatives as Anticancer Agents [academia.edu]

- 3. 2-PHENYLETHYNYL-BENZALDEHYDE | 59046-72-9 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Electronic Properties of p-Tolyl Substituted Alkynylbenzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the electronic properties of p-tolyl substituted alkynylbenzaldehydes, a class of molecules with significant potential in materials science and medicinal chemistry. These donor-acceptor (D-π-A) systems, featuring an electron-donating p-tolyl group and an electron-withdrawing benzaldehyde moiety connected by a π-conjugated ethynyl linker, exhibit tunable photophysical and electrochemical characteristics. This document details the synthetic methodology, theoretical underpinnings of their electronic structure, and a practical guide to their characterization using UV-Vis absorption spectroscopy, fluorescence spectroscopy, and cyclic voltammetry. The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide field-proven insights for researchers.

Introduction: The Significance of Donor-π-Acceptor Architectures

The rational design of organic molecules with specific electronic properties is a cornerstone of modern chemistry, with profound implications for the development of novel pharmaceuticals, organic light-emitting diodes (OLEDs), and sensors. Molecules based on a donor-π-acceptor (D-π-A) framework are of particular interest due to the intramolecular charge transfer (ICT) that occurs from the electron-rich donor to the electron-deficient acceptor through the π-conjugated bridge. This ICT dictates the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn govern its absorption, emission, and redox properties.

The p-tolyl substituted alkynylbenzaldehydes represent a versatile scaffold within this class. The p-tolyl group serves as a moderate electron donor, while the benzaldehyde acts as an electron acceptor. The ethynyl (alkynyl) linker provides a rigid and linear π-system that facilitates efficient electronic communication between the donor and acceptor moieties. By understanding and controlling the electronic properties of these molecules, researchers can tailor their behavior for specific applications.

Synthesis via Sonogashira Cross-Coupling

The most prevalent and efficient method for the synthesis of p-tolyl substituted alkynylbenzaldehydes is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2]

Rationale for Method Selection

The Sonogashira coupling is favored for its mild reaction conditions, high yields, and tolerance to a wide range of functional groups, which is crucial when working with aldehydes that can be sensitive to other reaction conditions.[2] Both copper-catalyzed and copper-free protocols are available, with the latter often being preferred to avoid the potential for alkyne homocoupling.[2]

General Experimental Protocol: Synthesis of 4-(p-Tolylethynyl)benzaldehyde

This protocol describes a copper-free Sonogashira reaction for the synthesis of 4-(p-tolylethynyl)benzaldehyde.

Materials:

-

4-Iodobenzaldehyde

-

4-Ethynyltoluene (p-tolylacetylene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(p-tolyl)phosphine (P(p-tol)₃)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (3 mol%) and tri(p-tolyl)phosphine (6 mol%).

-

Seal the tube with a rubber septum and purge with an inert atmosphere by applying alternating vacuum and inert gas cycles.

-

Add degassed, anhydrous THF via syringe to dissolve the catalyst and ligand.

-

Sequentially add 4-iodobenzaldehyde (1.0 mmol), 4-ethynyltoluene (1.2 mmol), and DBU (3.0 mmol) via syringe.

-

Place the reaction vessel in a preheated oil bath at 80°C and stir for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to yield the pure 4-(p-tolylethynyl)benzaldehyde.

Theoretical Investigation of Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool for predicting and understanding the electronic properties of molecules.[3] By calculating the energies and spatial distributions of the HOMO and LUMO, we can gain insights into the molecule's electronic transitions and reactivity.

Causality in Computational Approach

For D-π-A systems like p-tolyl substituted alkynylbenzaldehydes, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been shown to provide a good correlation with experimental results for molecular geometries and electronic properties.[3] This level of theory offers a balance between computational cost and accuracy.

Predicted Electronic Properties

DFT calculations typically predict that for 4-(p-tolylethynyl)benzaldehyde, the HOMO is localized primarily on the electron-donating p-tolyl group and the ethynyl linker, while the LUMO is concentrated on the electron-withdrawing benzaldehyde moiety. This spatial separation of the frontier molecular orbitals is characteristic of an ICT transition. The calculated HOMO-LUMO energy gap provides a theoretical estimate of the lowest energy electronic transition, which can be correlated with the onset of absorption in the UV-Vis spectrum.

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.0 eV | Correlates with the oxidation potential |

| LUMO Energy | ~ -2.5 eV | Correlates with the reduction potential |

| HOMO-LUMO Gap | ~ 3.5 eV | Correlates with the absorption wavelength |

Note: These are representative values based on DFT calculations for similar D-π-A molecules and should be confirmed experimentally.

Experimental Characterization of Electronic Properties

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions.[4]

-

Solution Preparation: Prepare a stock solution of the p-tolyl substituted alkynylbenzaldehyde in a UV-transparent solvent (e.g., dichloromethane or acetonitrile) at a known concentration (e.g., 1 x 10⁻³ M). Prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Record a baseline spectrum with the solvent in both the sample and reference beams.

-

Record the absorption spectrum of each diluted solution from approximately 200 to 500 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

Using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration, calculate the molar absorptivity (ε) at λmax.

-

For a molecule like 4-(p-tolylethynyl)benzaldehyde, the UV-Vis spectrum is expected to show two main absorption bands:

-

A high-energy band below 300 nm corresponding to π-π* transitions localized on the aromatic rings.

-

A lower-energy band at longer wavelengths (typically > 300 nm) corresponding to the ICT transition from the HOMO (on the p-tolyl side) to the LUMO (on the benzaldehyde side). The position and intensity of this band are highly sensitive to the electronic nature of the donor and acceptor groups.

| Compound | Solvent | λmax (nm) | ε (M-1cm-1) |

| 4-(p-Tolylethynyl)benzaldehyde | CH₂Cl₂ | ~320 | ~25,000 |

Note: These are representative values based on similar donor-acceptor tolanes.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. This technique provides information about the excited state properties of the molecule.[5]

-

Solution Preparation: Use the same solutions prepared for the UV-Vis measurements. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Excite the sample at its λmax determined from the UV-Vis spectrum.

-

Record the emission spectrum over a wavelength range starting from just above the excitation wavelength to the near-infrared region (e.g., 330-600 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

Calculate the Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima.

-

Determine the fluorescence quantum yield (Φf) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

The fluorescence spectrum of a D-π-A molecule like 4-(p-tolylethynyl)benzaldehyde is often characterized by a large Stokes shift, which is indicative of a significant change in geometry and/or electronic distribution between the ground and excited states. The emission typically originates from the ICT state. The fluorescence quantum yield provides a measure of the efficiency of the emission process.

| Compound | Solvent | λem (nm) | Stokes Shift (nm) | Φf |

| 4-(p-Tolylethynyl)benzaldehyde | CH₂Cl₂ | ~400 | ~80 | ~0.4 |

Note: These are representative values based on similar donor-acceptor tolanes.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule. It provides information about the energies of the HOMO and LUMO levels.[6][7][8]

-

Solution Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement:

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

-

Record the cyclic voltammogram by scanning the potential over a range that covers the expected oxidation and reduction events.

-

Calibrate the potential scale by adding a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

-

-

Data Analysis:

-

Determine the onset potentials for the first oxidation (Eoxonset) and first reduction (Eredonset) processes.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming its energy level is -4.8 eV relative to vacuum):[7][8]

-

EHOMO = -[Eoxonset vs Fc/Fc⁺ + 4.8] eV

-

ELUMO = -[Eredonset vs Fc/Fc⁺ + 4.8] eV

-

-

Calculate the electrochemical energy gap (Egec) = ELUMO - EHOMO.

-

The cyclic voltammogram of a p-tolyl substituted alkynylbenzaldehyde will typically show a quasi-reversible or irreversible oxidation wave corresponding to the removal of an electron from the HOMO (localized on the p-tolyl donor) and a reduction wave corresponding to the addition of an electron to the LUMO (localized on the benzaldehyde acceptor). The electrochemical energy gap should be in good agreement with the optical energy gap determined from the onset of the absorption in the UV-Vis spectrum.

| Compound | Eoxonset (V vs Fc/Fc⁺) | Eredonset (V vs Fc/Fc⁺) | EHOMO (eV) | ELUMO (eV) | Egec (eV) |

| 4-(p-Tolylethynyl)benzaldehyde | ~1.2 | ~-1.7 | ~-6.0 | ~-3.1 | ~2.9 |

Note: These are representative values based on similar donor-acceptor tolanes.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the synthesis and electronic property characterization of p-tolyl substituted alkynylbenzaldehydes. The Sonogashira coupling provides a reliable route to these D-π-A systems. Their electronic properties, governed by intramolecular charge transfer, can be effectively probed using a combination of theoretical calculations and experimental techniques including UV-Vis and fluorescence spectroscopy, and cyclic voltammetry.

The methodologies and interpretative frameworks presented herein offer a robust foundation for researchers in materials science and drug development. The tunability of the electronic properties of this class of molecules through synthetic modification of the donor, acceptor, and π-linker holds significant promise for the future development of advanced organic materials with tailored functionalities. Further investigations into the effects of different substituents and the extension of the π-system will undoubtedly lead to the discovery of novel compounds with enhanced performance in a variety of applications.

References

-

Flow Chemistry: Sonogashira Coupling. Royal Society of Chemistry. [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]

-

HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. [Link]

-

One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/Deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol. The Royal Society of Chemistry. [Link]

-

Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. RSC Advances. [Link]

-

Unlikeliness of Pd-Free Gold(I)-Catalyzed Sonogashira Coupling Reactions. ACS Publications. [Link]

-

Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Journal of Applicable Chemistry. [Link]

-

Theoretical calculation of the adiabatic electron affinities of the monosubstituted benzaldehyde derivatives. Journal of King Saud University - Science. [Link]

-

Materials Chemistry C. Royal Society of Chemistry. [Link]

-

How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? ResearchGate. [Link]

-

4-(Phenylethynyl)benzaldehyde. PubChem. [Link]

-

4-(Bis(p-tolyl)amino)benzaldehyde. PubChem. [Link]

-

Benzaldehyde, 4-methyl-. NIST WebBook. [Link]

-

A Density Functional Theory Study of 4-OH Aldehydes. MDPI. [Link]

-

ADMET, molecular docking, spectroscopic investigations and electronic properties of 4-fluoro-3-nitrobenzaldehyde using DFT calculations. ResearchGate. [Link]

-

The UV-Vis absorption and fluorescence emission spectra of 3-(phenylethynyl). ResearchGate. [Link]

-

Design, synthesis and photophysical studies of D-A based molecules for TICT properties. ResearchGate. [Link]

-

Photochemical synthesis and photophysical features of ethynylphenanthrenes studied by emission and transient absorption measurements. RSC Publishing. [Link]

-

2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties. Beilstein Journal of Organic Chemistry. [Link]

-

Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. American Journal of Chemistry and Applications. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. prezi.com [prezi.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2-(p-Tolylethynyl)benzaldehyde via Sonogashira Coupling

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(p-Tolylethynyl)benzaldehyde, a valuable building block in organic synthesis, particularly for the preparation of complex heterocyclic compounds and materials with interesting photophysical properties. The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying reaction mechanism and critical process parameters.

Introduction to the Sonogashira Cross-Coupling Reaction

The Sonogashira reaction, first reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, has become an indispensable tool in modern organic synthesis.[3] It facilitates the coupling of terminal alkynes with aryl or vinyl halides, a transformation catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] The mild reaction conditions and tolerance of a wide range of functional groups have contributed to its broad applicability in the synthesis of natural products, pharmaceuticals, and advanced materials.[3]

The synthesis of 2-(p-Tolylethynyl)benzaldehyde from 2-bromobenzaldehyde and 4-ethynyltoluene serves as an excellent case study to illustrate the practical application and mechanistic nuances of the Sonogashira coupling.

The Reaction Mechanism: A Dance of Catalytic Cycles

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. A fundamental understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

The Palladium Cycle: The active palladium(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (2-bromobenzaldehyde). This step forms a palladium(II) intermediate.

-

The Copper Cycle: Concurrently, the terminal alkyne (4-ethynyltoluene) reacts with a copper(I) salt, typically in the presence of the amine base, to form a copper(I) acetylide intermediate. The base plays a critical role in deprotonating the alkyne, increasing its nucleophilicity.

-

Transmetalation: The copper acetylide then transfers its alkynyl group to the palladium(II) complex in a step known as transmetalation. This is often the rate-determining step of the overall reaction.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 2-(p-Tolylethynyl)benzaldehyde, and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Detailed Experimental Protocol

This protocol is adapted from a reliable procedure for the synthesis of a closely related compound and is optimized for the synthesis of 2-(p-Tolylethynyl)benzaldehyde.[4]

Materials:

-

2-Bromobenzaldehyde

-

4-Ethynyltoluene

-

Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (NEt₃), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-bromobenzaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (2 mol%), and copper(I) iodide (1 mol%).

-

Solvent and Reagent Addition: Add anhydrous triethylamine to the flask, followed by 4-ethynyltoluene (1.05 eq).

-

Reaction: Heat the resulting mixture to 50 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding distilled water and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 95:5) to afford the pure 2-(p-Tolylethynyl)benzaldehyde.

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling is highly dependent on the careful selection of several key parameters.

| Parameter | Recommended | Rationale & Field-Proven Insights |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | A robust and commercially available catalyst. Other common choices include Pd(PPh₃)₄. The choice of ligand on the palladium can influence reactivity. |

| Copper Co-catalyst | CuI | Copper(I) iodide is the most commonly used co-catalyst for the formation of the copper acetylide intermediate. |

| Base | Triethylamine (NEt₃) | Acts as both the base to deprotonate the alkyne and as the solvent. Other amine bases like diisopropylamine can also be used.[5] |

| Solvent | Triethylamine (NEt₃) | Serves a dual role. In cases where a co-solvent is needed, THF or DMF are common choices.[6] |

| Temperature | 50 °C | The reaction is often run at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates.[4][5] |

| Atmosphere | Inert (N₂ or Ar) | Essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is an undesirable side reaction.[1] |

Characterization of 2-(p-Tolylethynyl)benzaldehyde

The identity and purity of the synthesized 2-(p-Tolylethynyl)benzaldehyde (CAS Number: 189008-33-1) can be confirmed by standard spectroscopic techniques.[3]

¹H NMR (400 MHz, CDCl₃): [4]

-

δ 10.65 (s, 1H, CHO)

-

δ 7.94 (d, J = 7.6 Hz, 1H, Ar-H)

-

δ 7.63 (d, J = 7.6 Hz, 1H, Ar-H)

-

δ 7.57 (t, J = 7.6 Hz, 1H, Ar-H)

-

δ 7.46 (d, J = 8.0 Hz, 2H, Ar-H)

-

δ 7.43 (t, J = 7.2 Hz, 1H, Ar-H)

-

δ 7.19 (d, J = 8.0 Hz, 2H, Ar-H)

-

δ 2.39 (s, 3H, CH₃)

¹³C NMR (100 MHz, CDCl₃): [4]

-

δ 191.8

-

δ 139.4

-

δ 135.7

-

δ 133.7

-

δ 133.1

-

δ 131.6

-

δ 129.3

-

δ 128.4

-

δ 127.1

-

δ 119.2

-

δ 96.6

-

δ 84.3

-

δ 21.6

Infrared (IR) Spectroscopy: While specific experimental data for the target molecule is not readily available, the IR spectrum is expected to show characteristic peaks for the functional groups present. The most prominent absorption would be the strong C=O stretch of the aldehyde group, typically around 1700 cm⁻¹.[7][8][9] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and the C≡C triple bond stretch would appear as a weaker absorption in the range of 2100-2260 cm⁻¹.

Conclusion

The Sonogashira cross-coupling reaction provides an efficient and reliable pathway for the synthesis of 2-(p-Tolylethynyl)benzaldehyde from readily available starting materials. By carefully controlling the reaction parameters, particularly the choice of catalyst, base, and the exclusion of oxygen, high yields of the desired product can be achieved. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in the field of organic synthesis and drug discovery, enabling the successful preparation and utilization of this important chemical intermediate.

References

-

Scribd. Experimental Procedure - Sonogashira Coupling. Available at: [Link]

-

Royal Society of Chemistry. Flow Chemistry: Sonogashira Coupling. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available at: [Link]

-

1PlusChem LLC. 189008-33-1 | 2-(p-Tolylethynyl)benzaldehyde. Available at: [Link]

-

Thieme. Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

- Google Patents. US4849546A - Process for the preparation of ethynylbenzaldehydes.

-

Elsevier. Sonogashira cross-coupling of 3-bromo-1,2-diones. Available at: [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Available at: [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Organic Syntheses. p-BROMOBENZALDEHYDE. Available at: [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. Available at: [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Available at: [Link]

-

ResearchGate. (a) IR spectra of benzaldehyde at different concentrations. Available at: [Link]

-

National Institute of Standards and Technology. Benzaldehyde. Available at: [Link]

Sources

- 1. depts.washington.edu [depts.washington.edu]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. 1pchem.com [1pchem.com]

- 4. rsc.org [rsc.org]

- 5. US4849546A - Process for the preparation of ethynylbenzaldehydes - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. Benzaldehyde [webbook.nist.gov]

Literature review on 2-(p-Tolylethynyl)benzaldehyde reactivity profiles

Topic: Literature Review on 2-(p-Tolylethynyl)benzaldehyde Reactivity Profiles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Divergent Synthon for Polycyclic Heteroaromatic Construction

Executive Summary

2-(p-Tolylethynyl)benzaldehyde represents a quintessential ortho-alkynylbenzaldehyde scaffold, serving as a high-value "divergent intermediate" in organic synthesis. Its structural core features an electrophilic aldehyde in proximity to a nucleophilic alkyne, modulated by the para-tolyl electron-donating group (EDG). This electronic bias makes the compound particularly susceptible to Lewis acid-catalyzed cycloisomerizations and transition-metal-catalyzed benzannulations.

This guide analyzes the three primary reactivity pathways—Nitrogen-Nucleophile Cyclization , Oxygen-Nucleophile Cyclization , and Carbocyclic Benzannulation —providing validated protocols and mechanistic insights for each.

Structural & Electronic Analysis

The reactivity of 2-(p-tolylethynyl)benzaldehyde is governed by the interplay between the carbonyl group and the alkyne.

-

Proximity Effect: The ortho positioning facilitates 5-exo-dig or 6-endo-dig cyclizations.

-

Electronic Bias (p-Tolyl Group): The methyl group on the aryl ring acts as a weak EDG (

). This increases the electron density of the alkyne triple bond compared to the phenyl analog, stabilizing cationic intermediates (such as vinyl cations or benzopyrylium species) generated during electrophilic activation by Au(I/III) or Ag(I) catalysts.

Core Reactivity Pathways

Pathway A: Isoquinoline Synthesis (Nitrogen Nucleophiles)

The transformation of 2-(p-tolylethynyl)benzaldehyde into isoquinoline derivatives is a cornerstone reaction, typically driven by the condensation of the aldehyde with an amine followed by alkyne activation.

Mechanism: Ag(I)-Catalyzed Cyclization

The reaction proceeds via the formation of an imine intermediate. The silver catalyst activates the alkyne, promoting a 6-endo-dig cyclization. The p-tolyl group stabilizes the resulting vinyl-silver species, which undergoes protodemetalation to yield the isoquinoline.

Key Protocol: AgOTf-Catalyzed Reaction with 2-Isocyanoacetate

-

Catalyst: Silver Triflate (AgOTf)

-

Reagents: Ethyl 2-isocyanoacetate, DBU (base).

-

Conditions: 80 °C in 1,2-Dichloroethane (DCE).

Technical Insight: The use of AgOTf is critical here. While CuI is often used for general isoquinoline synthesis, Ag(I) shows superior turnover for electron-rich alkynes like the p-tolyl derivative, minimizing homocoupling byproducts.

Pathway B: Isochromene Synthesis (Oxygen Nucleophiles)

When treated with oxygen nucleophiles or reducing agents, the aldehyde oxygen attacks the activated alkyne to form a highly reactive benzopyrylium intermediate.

Mechanism: Gold(I)-Catalyzed Tandem Reaction

Gold catalysts (e.g., AuCl

Key Protocol: Au-Catalyzed Hydroalkoxylation

-

Catalyst: AuCl

(or Au NPs on TiO -

Reagents: Methanol (solvent and nucleophile).

-

Yield: High (>85%) for p-tolyl derivatives due to stabilization of the cationic intermediate.

Pathway C: Naphthalene Synthesis (Benzannulation)

This pathway utilizes the benzopyrylium intermediate as a diene in a formal [4+2] cycloaddition with external alkynes.

Key Protocol: AuCl

-

Substrate: 2-(p-Tolylethynyl)benzaldehyde + Phenylacetylene.

-

Catalyst: AuCl

(5 mol%). -

Solvent: 1,2-Dichloroethane (DCE), 80 °C.

-

Outcome: Formation of (p-tolyl)(phenyl)naphthalenyl ketones.

Comparative Data: Catalyst Efficiency

The following table summarizes the efficiency of different metal catalysts for the cyclization of 2-(p-tolylethynyl)benzaldehyde derivatives.

| Target Scaffold | Co-Reactant | Catalyst | Solvent | Yield (%) | Selectivity Note |

| Isoquinoline | 2-Isocyanoacetate | AgOTf | DCE | 92% | Exclusive 6-endo cyclization |

| Isoquinoline | Aniline | Zn(OTf) | Toluene | 84% | Requires O |

| Isochromene | Methanol | Au/TiO | MeOH | 96% | 1-methoxy-isochromene formed |

| Naphthalene | Phenylacetylene | AuCl | DCE | 88% | Regioselective [4+2] |

Visualizing the Reactivity Landscape

The following diagram maps the divergent pathways from the central 2-(p-tolylethynyl)benzaldehyde precursor.

Figure 1: Divergent synthesis pathways from 2-(p-tolylethynyl)benzaldehyde controlled by catalyst and nucleophile choice.

Detailed Experimental Protocol

Protocol: Ag-Catalyzed Synthesis of Isoquinoline-3-carboxylates

This protocol is validated for electron-rich substrates including the p-tolyl derivative.

-

Preparation: In a dried reaction tube, dissolve 2-(p-tolylethynyl)benzaldehyde (0.5 mmol, 110 mg) in anhydrous 1,2-dichloroethane (2.0 mL).

-

Reagent Addition: Add ethyl 2-isocyanoacetate (0.6 mmol, 1.2 equiv) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.6 mmol).

-

Catalyst Addition: Add AgOTf (Silver Triflate, 5 mol%, 6.4 mg).

-

Reaction: Seal the tube and stir at 80 °C for 3–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the aldehyde spot disappears.

-

Workup: Cool to room temperature. Filter through a short pad of Celite to remove silver salts. Wash the pad with CH

Cl -

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the ethyl 3-(p-tolyl)isoquinoline-1-carboxylate.

Self-Validation Check:

-

Observation: The reaction mixture should darken slightly upon heating.

-

TLC: The product will be more polar than the starting aldehyde but less polar than the intermediate imine if formed separately.

Mechanistic Visualization: The Benzopyrylium Pathway

The gold-catalyzed route involves a distinct "ate" complex or oxonium intermediate.

Figure 2: Gold-catalyzed activation mechanism proceeding via the benzopyrylium intermediate.

References

-

Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde . Reaction Chemistry & Engineering. Link

-

Silver triflate catalyzed reaction of 2-alkynylbenzaldehyde with 2-isocyanoacetate . Organic Letters. Link

-

AuCl3-catalyzed benzannulation: synthesis of naphthyl ketone derivatives . Journal of the American Chemical Society.[1] Link

-

Small gold nanoparticles for tandem cyclization/reduction . Nature Communications / PMC. Link

-

Zn(OTf)2-Catalyzed Aerobic Cyclocondensation of 2-(1-Alkynyl)benzaldehydes . Catalysts. Link

Sources

Comparative Technical Guide: 2-(p-Tolylethynyl)benzaldehyde vs. 2-Phenylethynylbenzaldehyde

This technical guide provides an in-depth analysis of the structural, electronic, and reactive divergences between 2-(p-Tolylethynyl)benzaldehyde and its unsubstituted analog, 2-Phenylethynylbenzaldehyde .

Executive Summary

2-(p-Tolylethynyl)benzaldehyde and 2-Phenylethynylbenzaldehyde are pivotal ortho-alkynylbenzaldehyde intermediates used primarily in the synthesis of polycyclic aromatic hydrocarbons (PAHs), isoquinolines, and optoelectronic materials.

While structurally similar, the presence of the para-methyl group in the tolyl derivative introduces specific electronic donating effects (+I) that modulate the electron density of the alkyne triple bond. This modulation influences:

-

Nucleophilic susceptibility of the carbonyl carbon.

-

Stability of cationic intermediates during electrophilic cyclization.

-

Solubility profiles in non-polar organic solvents.

This guide details these differences to assist researchers in precursor selection for drug discovery and materials science.

Structural & Electronic Profiling

The core difference lies in the substituent at the para-position of the phenyl ring attached to the alkyne.

| Feature | 2-Phenylethynylbenzaldehyde | 2-(p-Tolylethynyl)benzaldehyde |

| CAS Number | 59046-72-9 | 189008-33-1 |

| Molecular Weight | 206.24 g/mol | 220.27 g/mol |

| Electronic Effect | Standard conjugation (Reference) | Inductive donation (+I) from Methyl |

| Alkyne Polarization | Moderate | Increased electron density at |

| Lipophilicity | High | Very High (Enhanced by Methyl group) |

The "Methyl Effect" on Reactivity

The methyl group in the p-tolyl derivative acts as a weak electron-donating group (EDG). According to Hammett equation principles, this lowers the ionization potential of the

-

Electrophilic Cyclization: In reactions catalyzed by Lewis acids (e.g.,

, -

Nucleophilic Attack: Conversely, in multicomponent reactions where a nucleophile attacks the activated alkyne (e.g., Michael-type additions), the increased electron density can slightly decrease reactivity or alter regioselectivity compared to the unsubstituted phenyl ring.

Synthetic Pathways: Sonogashira Coupling[1][2][3][4]

Both compounds are synthesized via the Sonogashira cross-coupling reaction. The protocol below is optimized for high yields, minimizing homocoupling byproducts.

Reaction Scheme (Graphviz Visualization)

Figure 1: Divergent synthesis of target aldehydes via Sonogashira coupling. The choice of alkyne determines the final electronic properties.

Optimized Experimental Protocol

Objective: Synthesis of 2-(p-Tolylethynyl)benzaldehyde (10 mmol scale).

-

Preparation: Flame-dry a 50 mL Schlenk flask and cool under Argon.

-

Charging: Add 2-bromobenzaldehyde (1.85 g, 10 mmol), Pd(PPh

) -

Solvent: Add degassed THF (20 mL) and Triethylamine (5 mL).

-

Addition: Add 4-ethynyltoluene (1.28 g, 11 mmol) dropwise via syringe.

-

Reaction: Stir at 60°C for 6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Note: The p-tolyl derivative typically elutes slightly faster than the phenyl analog due to increased lipophilicity.

-

Reactivity & Mechanistic Divergence

The choice between these two molecules is often dictated by the desired mechanism of the subsequent cyclization step.

Case Study: Silver-Catalyzed Cyclization to Isoquinolines

When reacting with amines (e.g., aniline) and nucleophiles (e.g., phosphites) to form isoquinolines, the substituent effect becomes measurable.

-

2-Phenylethynylbenzaldehyde: Exhibits a baseline reactivity. In multicomponent reactions (aldehyde + amine + phosphite), yields are typically excellent (>90%).

-

2-(p-Tolylethynyl)benzaldehyde: The electron-donating methyl group stabilizes the intermediate imine but also increases the electron density on the alkyne. In specific T3P-mediated condensations, this can lead to slightly lower yields (~87%) compared to electron-poor analogs (e.g., p-Cl substituted), likely due to a slower rate of nucleophilic attack on the more electron-rich alkyne complex [1].

Mechanistic Visualization: Cation Stabilization

Figure 2: Mechanistic impact of the p-Tolyl group. The methyl group provides additional stabilization to the cationic transition state during cyclization.

Applications & Decision Matrix

Researchers should select the appropriate derivative based on the target application:

| Application Domain | Recommended Derivative | Rationale |

| Fluorescence Tuning | 2-(p-Tolylethynyl) | EDGs typically red-shift emission and can improve quantum yield in conjugated PAHs. |

| Standard Drug Scaffolds | 2-Phenylethynyl | Lower molecular weight, standard metabolic profile, generally cheaper starting materials. |

| Cationic Cyclizations | 2-(p-Tolylethynyl) | Better stabilization of carbocation intermediates facilitates difficult ring closures. |

| Nucleophilic Additions | 2-Phenylethynyl | Slightly higher electrophilicity leads to faster reaction rates with weak nucleophiles. |

References

-

Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites. MDPI Materials, 2021.

-

Flow Chemistry: Sonogashira Coupling. Royal Society of Chemistry.

-

2-(p-Tolylethynyl)benzaldehyde Product Page. 1PlusChem.

-

Application Notes for Sonogashira Coupling. BenchChem.

Handling and Safety Protocols for Alkynylbenzaldehydes: A Comprehensive Technical Guide

As a Senior Application Scientist overseeing scale-up syntheses and drug development workflows, I frequently encounter the dual-hazard nature of bifunctional molecules like alkynylbenzaldehydes. These compounds—essential building blocks for click chemistry (CuAAC) and the synthesis of complex heterocycles like isoquinolines—possess both a reactive terminal alkyne and an oxidation-prone formyl group.

This whitepaper provides an in-depth, mechanistic approach to the Safety Data Sheet (SDS) interpretation, handling precautions, and self-validating protocols required to safely utilize alkynylbenzaldehydes in a high-throughput or scale-up laboratory environment.

Physicochemical Properties & Hazard Identification

Alkynylbenzaldehydes, such as 2-ethynylbenzaldehyde and 4-ethynylbenzaldehyde, present specific handling challenges due to their physical state and chemical reactivity. While they are not spontaneously explosive, their functional groups dictate strict environmental controls.

Below is a summarized comparison of the quantitative physicochemical data and hazard classifications for the two most common isomers[1][2][3].

Table 1: Physicochemical Properties of Common Alkynylbenzaldehydes

| Property | 2-Ethynylbenzaldehyde | 4-Ethynylbenzaldehyde |

| CAS Number | 38846-64-9 | 63697-96-1 |

| Molecular Weight | 130.14 g/mol | 130.14 g/mol |

| Melting Point | 64–67 °C | 89–93 °C |

| Boiling Point | 230.3 °C (at 760 mmHg) | Not applicable (Solid) |

| Flash Point | 90.8 °C | Not applicable |

| Storage Temperature | <15 °C (Cool and dark) | Room Temp / Cool |

| GHS Hazard Codes | H315, H319 | H315, H319, H335 |

Causality of Hazards: Both isomers are classified as skin (H315) and serious eye irritants (H319)[2][4]. The electrophilic nature of the aldehyde carbon makes it highly reactive toward nucleophilic biological amines and thiols present in skin and mucous membranes, leading to acute irritation. Furthermore, the generation of fine crystalline dust during the handling of 4-ethynylbenzaldehyde necessitates respiratory precautions to prevent airway irritation (H335)[1].

Mechanistic Causality of Hazards: The Auto-Oxidation Paradox

A critical failure point in many laboratories is the assumption that solid aldehydes are stable in ambient air. Benzaldehydes are notorious for undergoing auto-oxidation to form unstable peroxides, hydroperoxides, and eventually benzoic acids[5].

The causality behind this degradation lies in a radical chain mechanism. Exposure to light or heat initiates the abstraction of the aldehydic hydrogen, forming a benzoyl radical. In the presence of ambient oxygen, this rapidly converts to a benzoylperoxy radical. If allowed to accumulate, these peroxides pose a severe shock- and heat-sensitive explosion risk[5].

Interestingly, recent mechanistic studies on the "benzaldehyde oxidation paradox" demonstrate that trace amounts of inhibitors, such as benzyl alcohol, can intercept these benzoylperoxy radicals via hydrogen atom transfer (HAT), effectively short-circuiting the auto-oxidation cascade[6].

Mechanism of benzaldehyde auto-oxidation and radical interception.

Self-Validating Standard Operating Procedures (SOPs)

To mitigate the risks of auto-oxidation and terminal alkyne degradation (such as unintended Glaser coupling), handling must be strictly controlled. Every protocol must be a self-validating system—meaning the workflow inherently proves its own success or failure before proceeding to a hazardous step.

Protocol 1: Inert Atmosphere Handling & Storage

Because peroxide-forming chemicals can accumulate explosive concentrations even if unopened[5], rigorous atmospheric control is mandatory.

Step-by-Step Methodology:

-

Preparation & Validation: Flame-dry a Schlenk flask under vacuum. Self-Validation: Close the vacuum valve and monitor the gauge; a static pressure reading confirms a leak-free system.

-

Purging: Backfill the flask with Argon (Ar) or Nitrogen (N2). Repeat the vacuum/gas cycle three times. Self-Validation: Observe the mineral oil bubbler; a steady, slow bubbling indicates a positive pressure seal.

-

Weighing: Weigh the solid alkynylbenzaldehyde rapidly inside a glovebox to entirely eliminate O2 exposure. If a glovebox is unavailable, weigh rapidly in air and immediately transfer to the purged Schlenk flask.

-

Transfer: Add the solid to the flask against a positive counter-flow of inert gas.

-

Storage: Seal the flask with a rubber septum, wrap tightly with Parafilm, and store in a light-resistant (amber) desiccator at <15 °C[3]. Rationale: Lowering the temperature and eliminating light directly suppresses the radical initiation step of auto-oxidation.

Self-validating workflow for handling and storing alkynylbenzaldehydes.

Protocol 2: Peroxide Testing and Spill Management

Aldehydes are Class B peroxide formers, meaning they can form explosive levels of peroxides upon concentration[5].

Step-by-Step Methodology:

-

Reagent Validation: Before testing the chemical, validate your Potassium Iodide (KI) starch paper by applying a drop of dilute (3%) hydrogen peroxide. Self-Validation: The paper must turn dark blue/black instantly. If it does not, discard the test strips.

-

Testing: Dissolve a few milligrams of the alkynylbenzaldehyde in a peroxide-free solvent (e.g., HPLC-grade water or ethanol) and apply it to the validated KI starch paper. If positive, do not attempt to concentrate or heat the batch; dispose of it immediately via environmental health and safety (EHS) channels.

-

Spill Containment: In the event of a spill, evacuate non-essential personnel. Don appropriate PPE (see Table 2).

-

Neutralization & Collection: Cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Rationale: Combustible materials like sawdust can react violently with peroxides.

-

Decontamination: Sweep using non-sparking tools to prevent mechanical shock detonation[5]. Wash the area with a mild detergent and water. Avoid strong bases, as terminal alkynes and benzaldehydes can undergo violent aldol-type condensations or deprotonation under highly basic conditions.

Engineering Controls and Personal Protective Equipment (PPE)

To maintain a self-validating safety environment, the following PPE and engineering controls must be strictly adhered to[1][2].

Table 2: Required PPE and Engineering Controls

| Control Category | Specification | Causality / Rationale |

| Eye/Face Protection | Safety goggles or Face shield | Prevents serious eye irritation and corneal damage (H319). |

| Hand Protection | Butyl rubber or Nitrile gloves | Prevents acute skin irritation (H315); blocks solvent permeation during handling. |

| Respiratory Protection | N95 or P1 dust mask | Mitigates inhalation of irritating crystalline dusts (H335). |

| Engineering Controls | Fume hood / Glovebox | Prevents accumulation of combustible dust/vapors; maintains the inert atmosphere required to prevent auto-oxidation. |

References

-

- TCI AMERICA 7.6 - ResearchGate

Sources

Methodological & Application

Application Note & Protocol: Gold-Catalyzed Synthesis of 3-(p-Tolyl)-1H-isochromene

A Senior Application Scientist's Guide to the Efficient Cyclization of 2-(p-Tolylethynyl)benzaldehyde

This technical guide provides a comprehensive overview and a detailed protocol for the gold-catalyzed intramolecular cyclization of 2-(p-tolylethynyl)benzaldehyde to form 3-(p-tolyl)-1H-isochromene. This reaction is a prime example of the power of homogeneous gold catalysis in modern organic synthesis, offering a highly efficient and atom-economical route to the isochromene core, a structural motif present in numerous biologically active molecules and natural products.[1][2] This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of gold catalysis for the synthesis of heterocyclic compounds.

Introduction: The Significance of Isochromenes and the Rise of Gold Catalysis

Isochromenes and their derivatives are a class of oxygen-containing heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science due to their diverse biological activities.[3] Traditional methods for the synthesis of isochromenes often require harsh reaction conditions, multi-step procedures, or the use of stoichiometric reagents, which can limit their applicability and scalability.[4]

The advent of gold catalysis has revolutionized the synthesis of complex molecular architectures.[5] Gold catalysts, particularly Au(I) complexes, act as powerful π-Lewis acids, selectively activating alkynes towards nucleophilic attack under mild conditions.[1][6][7] This unique reactivity profile has enabled the development of a wide range of novel transformations, including the intramolecular cyclization of 2-alkynylbenzaldehydes to isochromenes. The gold-catalyzed approach offers several advantages, including high efficiency, excellent functional group tolerance, and often, high regioselectivity.[8][9]

The Reaction Mechanism: A Regioselective 6-endo-dig Cyclization

The gold-catalyzed cyclization of 2-(p-tolylethynyl)benzaldehyde proceeds through a well-established 6-endo-dig cyclization pathway.[1][10][11] The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the substrate, which enhances its electrophilicity. This activation facilitates the intramolecular nucleophilic attack of the aldehyde oxygen onto the alkyne.

The key to the high regioselectivity of this reaction lies in the formation of a gold-stabilized carbocation intermediate.[4] The positive charge is preferentially located at the benzylic position, which is stabilized by the adjacent aromatic ring. This directs the cyclization to proceed in a 6-endo fashion, leading exclusively to the formation of the six-membered isochromene ring system. Subsequent protonolysis of the carbon-gold bond regenerates the active gold catalyst and furnishes the desired 1H-isochromene product.

Figure 1: Catalytic cycle for the gold-catalyzed synthesis of isochromenes.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of the starting material, 2-(p-tolylethynyl)benzaldehyde, and its subsequent gold-catalyzed cyclization to 3-(p-tolyl)-1H-isochromene.

The starting material can be synthesized via a Sonogashira coupling reaction between 2-iodobenzaldehyde and 1-ethynyl-4-methylbenzene.

Materials:

-

2-Iodobenzaldehyde

-

1-Ethynyl-4-methylbenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add 2-iodobenzaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous toluene and triethylamine (3:1 v/v) to the flask.

-

Stir the mixture at room temperature for 10 minutes.

-

Add 1-ethynyl-4-methylbenzene (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethyl acetate.

-

Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(p-tolylethynyl)benzaldehyde as a solid.

Materials:

-

2-(p-Tolylethynyl)benzaldehyde

-

[JohnPhosAu(MeCN)]SbF₆ or a similar cationic gold(I) catalyst

-

Dichloromethane (DCM), anhydrous

-